molecular formula C12H11N3O2 B1310069 1,4-Benzenediamine, 2-nitro-N1-phenyl- CAS No. 2784-89-6

1,4-Benzenediamine, 2-nitro-N1-phenyl-

Cat. No. B1310069
CAS RN: 2784-89-6
M. Wt: 229.23 g/mol
InChI Key: WHJNKCNHEVCICH-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, 2-nitro-N1-phenyl-, also known as 2-nitro-N-phenylbenzene-1,4-diamine or p-phenylenediamine, 2-nitro-N1-phenyl-, is a chemical compound with the molecular formula C12H11N3O2 . It appears as a green-brown crystalline powder .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenediamine, 2-nitro-N1-phenyl- consists of a benzene ring with two amine groups and a nitro group attached to it . The molecular weight of this compound is 229.24 g/mol .


Physical And Chemical Properties Analysis

1,4-Benzenediamine, 2-nitro-N1-phenyl- is a green-brown crystalline powder . Unfortunately, the available sources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Medicine

2-Nitro-4-aminodiphenylamine: has potential applications in the medical field, particularly in the synthesis of drugs and bioactive molecules. Its nitroarene core can be integral in the development of new pharmaceuticals, especially those requiring a nitro group for their biological activity .

Agriculture

In agriculture, this compound could be explored for the development of novel agrochemicals. Its structural properties might be useful in the synthesis of compounds that interact with specific plant receptors or pests .

Materials Science

The compound’s derivatives could be used in materials science, for instance, in the creation of new polymers or coatings that require specific nitro-substituted phenylamine structures for their properties .

Environmental Science

2-Nitro-4-aminodiphenylamine: may find applications in environmental science, such as in the synthesis of environmentally friendly dyes or pigments that degrade into non-toxic byproducts .

Analytical Chemistry

This chemical could be used as a reagent or a building block in analytical chemistry to develop new analytical methods or in the synthesis of dyes for colorimetric assays .

Pharmaceuticals

In the pharmaceutical industry, 2-Nitro-4-aminodiphenylamine might be used in the synthesis of complex molecules with potential therapeutic effects, such as inhibitors or active pharmaceutical ingredients .

Biotechnology

Biotechnological applications might include the use of this compound in the development of new bioconjugation techniques or as a precursor in the synthesis of biomolecules .

Industrial Processes

Finally, in industrial processes, 2-Nitro-4-aminodiphenylamine could be utilized in the synthesis of various industrial chemicals or as an intermediate in the production of more complex compounds .

properties

IUPAC Name

2-nitro-1-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJNKCNHEVCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062640
Record name 1,4-Benzenediamine, 2-nitro-N1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, 2-nitro-N1-phenyl-

CAS RN

2784-89-6
Record name HC Red 1
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URL https://commonchemistry.cas.org/detail?cas_rn=2784-89-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-nitrodiphenylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-nitro-N1-phenyl-
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Record name 1,4-Benzenediamine, 2-nitro-N1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-N-phenylbenzene-1,4-diamine
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Record name HC RED NO. 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Amino-2-nitrodiphenylamine metabolized under anaerobic conditions?

A2: Research shows that anaerobic bacteria from coastal water sediment can metabolize 4-Amino-2-nitrodiphenylamine. [] The degradation process appears to prioritize the reduction of the nitro groups. Interestingly, 4-amino-2-nitrodiphenylamine is rapidly converted to 2,4-diaminodiphenylamine, with only trace amounts of the theoretically expected intermediate 4-amino-2-nitrodiphenylamine detected. [] This suggests a specific metabolic pathway favoring the complete reduction of one nitro group before the other.

Q2: Are there alternative compounds to 4-Amino-2-nitrodiphenylamine in the context of dyeing synthetic fibers?

A3: While the provided research focuses specifically on 4-Amino-2-nitrodiphenylamine and its derivatives, it hints at the possibility of exploring alternative compounds with improved light fastness and desired color ranges. [] Further research comparing the performance, cost, and environmental impact of 4-Amino-2-nitrodiphenylamine with other potential dye candidates would be valuable.

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